molecular formula C15H23Cl2NO B1441706 2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-98-0

2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441706
CAS No.: 1220029-98-0
M. Wt: 304.3 g/mol
InChI Key: PNFCXDRRPRFIMI-UHFFFAOYSA-N
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Description

2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride (CAS 1220029-98-0) is a piperidine derivative with the molecular formula C 15 H 23 Cl 2 NO and a molecular weight of 304.26 g/mol . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This compound features a chloro-ethylphenoxy substituent, a structure known to be of high interest in medicinal chemistry for the development of pharmacologically active agents. As a building block in organic synthesis, it is valuable for constructing more complex molecules with potential neurological and receptor interaction activities, as suggested by studies on structurally similar piperidine derivatives . The product is provided as a high-purity hydrochloride salt. This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(4-chloro-3-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-2-12-11-14(6-7-15(12)16)18-10-8-13-5-3-4-9-17-13;/h6-7,11,13,17H,2-5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFCXDRRPRFIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCC2CCCCN2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Chloro-3-ethylphenoxy)ethyl Chloride Intermediate

  • Starting from 4-chloro-3-ethylphenol, a nucleophilic substitution reaction is performed with 2-chloroethyl chloride under basic conditions to yield 2-(4-chloro-3-ethylphenoxy)ethyl chloride.
  • Reaction conditions: reflux in anhydrous solvent (e.g., toluene), presence of a base like potassium carbonate to scavenge HCl formed.
  • Purification by distillation or recrystallization.

Reaction with Piperidine

  • The intermediate 2-(4-chloro-3-ethylphenoxy)ethyl chloride is reacted with piperidine.
  • Conditions: reflux in organic solvent (toluene or dichloromethane), with or without added base depending on the protocol.
  • The nucleophilic nitrogen of piperidine displaces the chloride, forming the target amine compound.

Formation of Hydrochloride Salt

  • The amine product is treated with hydrochloric acid in an appropriate solvent (ether or ethanol) to precipitate the hydrochloride salt.
  • The salt is isolated by filtration, washed, and dried under vacuum.

Alternative and Key Intermediate Preparation

A notable related intermediate is 2-piperidinoethyl chloride hydrochloride, which can be synthesized by:

  • Reacting piperidine with ethylene chlorohydrin to form hydroxyethylpiperidine.
  • Subsequently, chlorination of hydroxyethylpiperidine with thionyl chloride in an inert solvent (e.g., toluene) at 70–85°C converts the hydroxy group to chloride, yielding 2-piperidinoethyl chloride hydrochloride.
  • This method is advantageous for its simplicity, economic efficiency, and suitability for scale-up.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes/Outcome
Phenol alkylation 4-chloro-3-ethylphenol + 2-chloroethyl chloride, base, reflux in toluene Formation of 2-(4-chloro-3-ethylphenoxy)ethyl chloride intermediate
Nucleophilic substitution Intermediate + piperidine, reflux in toluene or dichloromethane Formation of 2-[2-(4-chloro-3-ethylphenoxy)ethyl]piperidine (free base)
Salt formation Treatment with HCl in ether or ethanol Precipitation of hydrochloride salt, purification
Alternative intermediate prep Piperidine + ethylene chlorohydrin, then chlorination with SOCl2 in toluene at 70-85°C Efficient synthesis of 2-piperidinoethyl chloride hydrochloride, a key intermediate

Research Findings and Considerations

  • The nucleophilic substitution reactions involved require careful control of temperature and solvent to avoid side reactions and ensure high yield and purity.
  • Use of inert solvents such as toluene or dichloromethane provides a suitable medium for these reactions and facilitates product isolation.
  • The hydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical research.
  • The chlorination step using thionyl chloride is critical for converting hydroxy intermediates to chlorides, enabling subsequent substitution reactions.
  • The described synthetic routes are consistent with those used for structurally similar compounds, confirming the reliability of these methods for this compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound : 2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride 4-Cl, 3-Ethyl ~C15H21Cl2NO ~326.25 Balanced lipophilicity from Cl and ethyl groups; moderate electronegativity.
2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS 1219982-32-7) 2,5-Dimethyl C15H23ClNO 269.81 Lower molecular weight; methyl groups enhance lipophilicity but reduce electronic effects .
4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride (CAS 1219968-00-9) 3-CF3 C14H19ClF3NO 309.76 Trifluoromethyl group increases electronegativity and metabolic stability .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride 2,4-DiCl, 3,5-diCH3 C16H22Cl3NO 362.72 Higher halogen content enhances antibacterial activity but may increase toxicity .
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl}piperidine hydrochloride (CAS 1219963-88-8) Bulky 4-(1-methyl-1-phenylethyl) C22H30ClNO 359.90 Steric hindrance reduces binding efficiency; increased molecular weight .
2-[2-(Isopropoxy)ethyl]piperidine hydrochloride Isopropoxy C10H22ClNO 207.74 Alkyloxy group improves solubility but reduces bioactivity .

Biological Activity

2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound with significant biological activity, particularly in pharmacological research. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

  • Molecular Formula : C15H22ClNO
  • Molecular Weight : 269.81 g/mol
  • CAS Number : 1220034-27-4

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems. The compound is believed to act as a selective antagonist at certain receptor sites, modulating neurotransmission in the central nervous system (CNS). This interaction can lead to various pharmacological effects, including:

  • Neurotransmitter Modulation : It may influence the levels of neurotransmitters such as dopamine and norepinephrine, impacting mood and cognitive functions.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Properties : Research indicates that it may induce apoptosis and affect cell cycle progression in cancer cells, particularly lung cancer cells.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. This compound has been studied for its ability to inhibit microbial growth through various mechanisms, including enzyme inhibition and receptor binding.

Anticancer Effects

Recent studies have shown that this compound can modulate the Bcl-2/Bax ratio in cancer cells, promoting apoptosis. It has demonstrated potential therapeutic effects against lung cancer cells by interfering with cell cycle regulation.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of this compound on lung cancer cells.
    • Methods : The study involved treating lung cancer cell lines with varying concentrations of the compound and assessing cell viability using MTT assays.
    • Results : The compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial properties of the compound against common pathogens.
    • Methods : The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
    • Results : The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeDescriptionEvidence/Study Reference
AntimicrobialInhibits growth of various pathogens,
AnticancerInduces apoptosis in lung cancer cells,
Neurotransmitter ModulationAffects dopamine and norepinephrine levels,

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride, and how do reaction parameters influence yield?

  • Answer : Synthesis typically involves multi-step processes, including nucleophilic substitution of the phenoxyethyl group onto the piperidine ring, followed by hydrochloride salt formation. Critical parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) prevent side reactions during alkylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity .
    • Key Reference : Industrial-scale synthesis emphasizes reactor design and parameter optimization for reproducibility .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Answer :

  • NMR spectroscopy : Confirms substituent positions on the piperidine and aromatic rings (e.g., ¹H NMR for ethyl and chloro groups) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
  • X-ray crystallography : Resolves stereochemistry and salt formation .
  • HPLC : Assesses purity (>98% for pharmacological studies) .

Q. What preliminary biological screening approaches are used to evaluate its bioactivity?

  • Answer :

  • Receptor binding assays : Screen for affinity toward GPCRs or ion channels (e.g., radioligand displacement) .
  • Enzyme inhibition studies : Test interactions with targets like acetylcholinesterase or kinases .
  • Cell viability assays : Assess cytotoxicity (e.g., IC₅₀ values in cancer cell lines) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

  • Answer :

  • Mechanistic studies : Use knock-out cell lines or selective inhibitors to isolate target pathways .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives .
  • Structural analogs : Compare activity of derivatives to identify substituent-specific effects .

Q. What computational methods optimize reaction pathways for improved synthesis efficiency?

  • Answer :

  • Quantum chemical calculations : Predict transition states and intermediate stability (e.g., DFT for alkylation steps) .
  • Machine learning : Train models on reaction databases to predict optimal solvent/catalyst combinations .
  • Process simulation : Model large-scale reactor conditions (e.g., COMSOL for heat/mass transfer) .

Q. How can low yields in scaled-up synthesis be systematically addressed?

  • Answer :

  • Design of Experiments (DoE) : Identify critical factors (e.g., stoichiometry, mixing rate) via factorial analysis .
  • Continuous flow reactors : Enhance heat control and reduce side reactions in multi-step syntheses .
  • In-line analytics : Use PAT (Process Analytical Technology) for real-time monitoring .

Q. What strategies validate molecular interactions when crystallographic data is unavailable?

  • Answer :

  • Molecular docking : Simulate binding poses with homology-modeled targets (e.g., AutoDock Vina) .
  • NMR titrations : Detect binding-induced chemical shift changes (e.g., ¹⁵N-HSQC for protein-ligand interactions) .
  • SAR analysis : Correlate substituent modifications with activity trends .

Q. How to analyze structure-activity relationships (SAR) when substituent effects conflict with expectations?

  • Answer :

  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity .
  • 3D-QSAR : Map electrostatic/hydrophobic fields (e.g., CoMFA) to explain outliers .
  • Metadynamics simulations : Explore conformational flexibility impacting receptor binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride

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